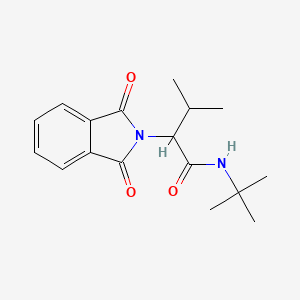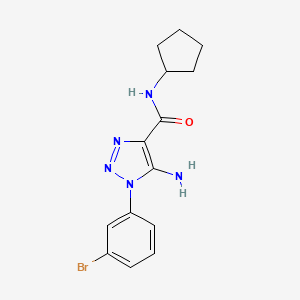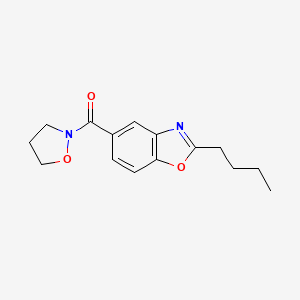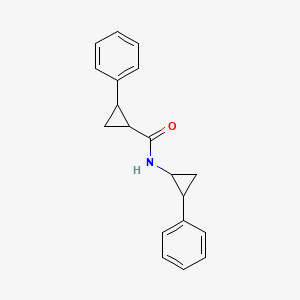
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, also known as TDZ, is a synthetic compound that belongs to the class of cytokinins. Cytokinins are plant hormones that play a crucial role in regulating plant growth and development. TDZ has been widely used in plant tissue culture and has shown promising results in plant regeneration, organogenesis, and somatic embryogenesis.
Mecanismo De Acción
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide acts by binding to the cytokinin receptors in plants, which leads to the activation of downstream signaling pathways. This compound has a higher affinity for the cytokinin receptors than other cytokinins, which makes it a potent cytokinin. This compound has also been shown to inhibit the activity of auxin transporters, which leads to increased cytokinin levels and promotes plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to promote shoot and root regeneration, callus formation, and somatic embryogenesis in various plant species. This compound has also been shown to improve the quality and yield of crops such as tomato, grape, and apple. Additionally, this compound has been shown to enhance the production of secondary metabolites such as anthocyanins and flavonoids in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several advantages over other cytokinins such as benzyladenine and kinetin. This compound has a higher affinity for the cytokinin receptors, which makes it a more potent cytokinin. This compound also induces a higher frequency of somatic embryogenesis and callus formation in plants. However, this compound has some limitations in lab experiments. This compound is expensive compared to other cytokinins, which makes it less accessible for researchers. This compound is also unstable in solution and requires careful handling and storage.
Direcciones Futuras
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has shown promising results in plant tissue culture and has several potential applications in agriculture and biotechnology. Future research could focus on developing more cost-effective synthesis methods for this compound and optimizing the concentration and application methods for different plant species. Additionally, this compound could be used in combination with other plant growth regulators to enhance plant growth and development. Further studies could also investigate the potential of this compound in improving the production of secondary metabolites in plants.
Métodos De Síntesis
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can be synthesized by reacting 2-nitrobenzaldehyde with tert-butylamine, followed by reduction with sodium borohydride and acylation with 3-methylbutanoyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has been extensively used in plant tissue culture as a substitute for other cytokinins such as benzyladenine and kinetin. This compound has been shown to induce shoot and root regeneration, somatic embryogenesis, and callus formation in various plant species. This compound has also been used in micropropagation of endangered and economically important plant species. Additionally, this compound has been used in genetic transformation studies to develop transgenic plants.
Propiedades
IUPAC Name |
N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)13(14(20)18-17(3,4)5)19-15(21)11-8-6-7-9-12(11)16(19)22/h6-10,13H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJRJFLZSRBUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)


